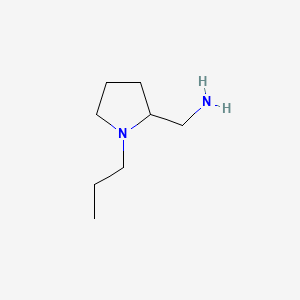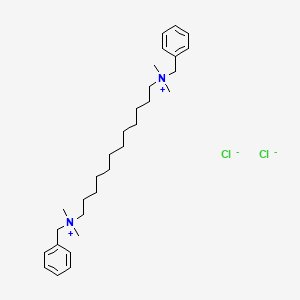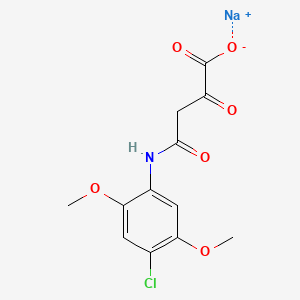
2-Pentanone, 5-(acetyloxy)-1-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroacetopropyl acetate is an organic compound with the molecular formula C7H11ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both an ester group and a chloro group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloroacetopropyl acetate can be synthesized through the esterification of chloroacetic acid with propyl acetate in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, chloroacetopropyl acetate is produced by the continuous esterification process. This involves the reaction of chloroacetic acid with propyl acetate in a reactor equipped with a distillation column to remove water formed during the reaction. The use of a catalyst such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Chloroacetopropyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form chloroacetic acid and propanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetates.
Hydrolysis: Formation of chloroacetic acid and propanol.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Chloroacetopropyl acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of chloroacetopropyl acetate involves its reactivity due to the presence of both an ester and a chloro group. The ester group can undergo hydrolysis, while the chloro group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetic Acid: Similar in reactivity due to the presence of a chloro group.
Propyl Acetate: Similar in structure but lacks the chloro group.
Chloroacetyl Chloride: Similar in reactivity but contains an acyl chloride group instead of an ester.
Uniqueness
Chloroacetopropyl acetate is unique due to the combination of an ester and a chloro group in the same molecule, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
13045-16-4 |
|---|---|
Formule moléculaire |
C7H11ClO3 |
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
(5-chloro-4-oxopentyl) acetate |
InChI |
InChI=1S/C7H11ClO3/c1-6(9)11-4-2-3-7(10)5-8/h2-5H2,1H3 |
Clé InChI |
OXUUNWBJPXKJLY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)










![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)

